BDP 581/591 NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

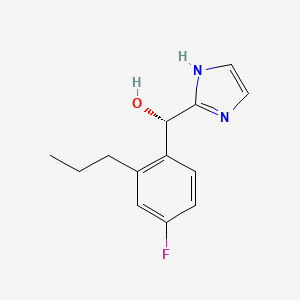

BDP 581/591 is a borondipyrromethene dye that has relatively long fluorescence lifetime and two photon excitation cross section. It is useful for fluorescence polarization assays. Due to the presence of a diene system, it can react with reactive oxygen species (ROS) with a change of fluorescence. This is the NHS ester derivative for the conjugation with primary and secondary amine groups of proteins, peptides, and other molecules.

Applications De Recherche Scientifique

Photosensitization and Photodynamic Therapy

BDP 581/591 NHS ester has applications in photosensitization. A study describes a photosensitizer scaffold based on the BODIPY chromophore, which includes characteristics like high extinction coefficient, photostability, and insensitivity to solvent environment. This scaffold demonstrates stronger near-infrared singlet oxygen luminescence emission and higher photostability compared to traditional photosensitizers like Rose Bengal, making it potentially useful in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).

Surface Chemistry and Biomolecule Immobilization

N-Hydroxysuccinimide (NHS) esters, a component of this compound, are widely used in surface immobilizations. Their intrinsic hydrolytic instability is a concern for maintaining stable, reactive surface chemistry. Research using X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) has investigated surface hydrolysis in NHS-bearing organic thin films. This research is crucial for applications in surface technologies that rely on reactive ester coupling, such as microarray, microfluidic, and biomedical device fabrication (Cheng et al., 2007).

Polymer Science and Material Engineering

In material engineering, BDP (Bisphenol A bis (diphenyl) phosphate ester), a related compound, is used as a plasticized flame retardant to improve thermal decomposition temperature and delay decomposition velocity of certain polymers. This finds applications in creating flame-retardant materials, particularly in synergy with other retardants for enhanced effects (Li et al., 2012).

Drug Delivery Systems

This compound-related compounds, like Beclomethasone dipropionate (BDP), are used in pulmonary delivery systems for asthma treatment. Research on the rapid expansion of supercritical solution (RESS) technique indicates its potential in producing particles suitable for pulmonary delivery, which is essential for next-generation dry powder inhalers (DPIs) (Charpentier et al., 2008).

Tissue Engineering

NHS esters are critical in tissue engineering for creating scaffolds with divergent physicochemical properties. Research on biodegradable poly(phosphoester) ionomers, which can be synthesized into NHS esters, facilitates derivatization and has implications for tissue engineering applications (Wan et al., 2004).

Propriétés

Formule moléculaire |

C26H22BF2N3O4 |

|---|---|

Poids moléculaire |

489.28 |

Nom IUPAC |

2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate |

InChI |

InChI=1S/C26H22BF2N3O4/c28-27(29)30-20(9-5-4-8-19-6-2-1-3-7-19)10-12-22(30)18-23-13-11-21(31(23)27)14-17-26(35)36-32-24(33)15-16-25(32)34/h1-13,18H,14-17H2/b8-4+,9-5+ |

Clé InChI |

HHJAMTPLXKVOAY-KBXRYBNXSA-N |

SMILES |

O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)[B-]4(F)F)ON5C(CCC5=O)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BDP 581/591 NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)